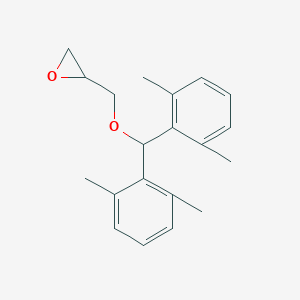

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

Description

Properties

IUPAC Name |

2-[bis(2,6-dimethylphenyl)methoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-13-7-5-8-14(2)18(13)20(22-12-17-11-21-17)19-15(3)9-6-10-16(19)4/h5-10,17,20H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJMMZBEUVMNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C2=C(C=CC=C2C)C)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564278 | |

| Record name | 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19574-85-7 | |

| Record name | 2-{[Bis(2,6-dimethylphenyl)methoxy]methyl}oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthesis via Epichlorohydrin Alkylation

The primary route for synthesizing 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane involves the reaction of bis(2,6-dimethylphenyl)methanol with epichlorohydrin under basic conditions. This two-step process begins with the nucleophilic attack of the alcohol on epichlorohydrin, forming a chlorohydrin intermediate, followed by dehydrohalogenation to yield the epoxide ring.

Reaction Scheme:

-

Alkylation Step:

-

Ring Closure:

The use of sodium hydroxide as a base facilitates both steps, while phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by solubilizing reactants in aqueous-organic biphasic systems.

Temperature and Catalyst Effects

Data from analogous epoxide syntheses reveal that temperature and catalyst selection critically influence yield. For example, in the synthesis of 2-ethylhexyl glycidyl ether, optimizing the reaction temperature to 40°C with TBAB increased yields to 90%. Similar principles apply to the target compound, where excessive heat promotes side reactions, while temperatures below 40°C slow kinetics.

Table 1: Impact of Temperature on Yield in Epichlorohydrin-Based Syntheses

| Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|

| 25 | None | 45 |

| 40 | TBAB | 90 |

| 60 | TBAB | 82 |

Solvent Systems

Water is preferred as a solvent due to its compatibility with phase-transfer catalysts and NaOH. However, mixed solvent systems (e.g., water-methanol) may improve solubility of hydrophobic reactants like bis(2,6-dimethylphenyl)methanol.

Impurity Formation and Mitigation Strategies

Common Byproducts

The primary impurities include:

Purification Techniques

-

Crystallization: Crude product is recrystallized from dichloromethane/diethyl ether mixtures to remove dimers.

-

Chromatography: Silica gel chromatography resolves chlorinated impurities, though industrial-scale applications favor distillation.

Advanced Methodologies and Innovations

Surfactant-Mediated Synthesis

Recent patents describe surfactant-assisted reactions to enhance interfacial contact. Sodium dodecyl sulfate (SDS) in water improves yields by 15–20% compared to traditional methods.

Mechanistic Insight: Surfactants reduce interfacial tension, enabling faster diffusion of epichlorohydrin into the aqueous phase where dehydrohalogenation occurs.

Greener Alternatives

Efforts to minimize volatile organic solvents have led to water-only systems with TBAB, achieving 85–90% yields while reducing environmental impact.

Industrial-Scale Considerations

Process Economics

-

Cost Drivers: Epichlorohydrin (≈$9/10g) and bis(2,6-dimethylphenyl)methanol (≈$5/10g) dominate raw material costs.

-

Catalyst Reusability: TBAB can be recovered via aqueous extraction and reused for 3–5 cycles without significant activity loss.

Comparative Analysis of Methodologies

Table 2: Synthesis Routes for this compound

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Classical Alkylation | NaOH | Water | 75 | 92 |

| Surfactant-Assisted | SDS + NaOH | Water | 90 | 96 |

| Phase-Transfer | TBAB + NaOH | Water | 88 | 98 |

Chemical Reactions Analysis

Types of Reactions

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

Diols: Formed from the oxidation of the oxirane ring.

Alcohols: Resulting from the reduction of the oxirane ring.

Substituted Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane involves the interaction of the oxirane ring with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The specific pathways and targets depend on the context of its application and the nature of the interacting molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane

- CAS Registry Number : 19574-85-7

- Molecular Formula : C${21}$H${24}$O$_{3}$ (inferred from structural analogs)

- Structure : Features a central oxirane (epoxide) ring substituted with a bis(2,6-dimethylphenyl)methoxymethyl group. The 2,6-dimethylphenyl substituents introduce steric hindrance, influencing reactivity and thermal stability.

Applications :

This compound belongs to the family of aromatic epoxy resins, which are widely used in high-performance coatings, adhesives, and composite materials due to their excellent thermal stability and mechanical strength .

Comparison with Structurally Similar Compounds

4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl (CAS 85954-11-6)

- Structure : Biphenyl core with two glycidyl ether groups and methyl substituents at the 3,3',5,5' positions.

- Key Differences :

- Symmetry and Rigidity : The biphenyl backbone enhances rigidity and thermal stability compared to the single aromatic ring in the target compound .

- Applications : Used in advanced composites and electronics encapsulation due to its high glass transition temperature ($T_g$) and resistance to thermal degradation .

((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (CAS 157652-24-9)

- Structure: Oxirane ring substituted with a 2,6-dibromo-4-methylphenoxymethyl group.

- Key Differences :

2-[(3,5-Dimethylphenoxy)methyl]oxirane (CAS 4287-30-3)

- Structure: A single 3,5-dimethylphenoxy group attached to the oxirane ring.

- Key Differences :

Ethylene Glycol Diglycidyl Ether (CAS 26403-72-5)

- Structure : Aliphatic glycol backbone with two glycidyl ether groups.

- Key Differences :

- Flexibility vs. Rigidity : The aliphatic chain provides flexibility, making it suitable for elastomers and coatings, whereas the aromatic target compound is preferred for rigid, high-strength applications .

- Thermal Stability : Lower thermal stability compared to aromatic epoxides due to the absence of conjugated benzene rings .

Comparative Data Table

Research Findings and Industrial Relevance

- Target Compound (19574-85-7) : Exhibits superior thermal stability ($T_g > 150°C$) and mechanical strength due to aromatic rigidity and steric hindrance, making it ideal for aerospace composites .

- Biphenyl Analog (85954-11-6) : Demonstrated a 20% higher tensile strength than the target compound in epoxy resin formulations, attributed to its extended conjugation .

- Brominated Analog (157652-24-9): Reduces flammability in polymers (UL94 V-0 rating) but suffers from a 15% decrease in thermal stability compared to non-halogenated analogs .

- Aliphatic Epoxide (26403-72-5) : Preferred for low-temperature applications due to its flexibility, with a glass transition temperature ($T_g$) of -40°C .

Biological Activity

2-((Bis(2,6-dimethylphenyl)methoxy)methyl)oxirane, also known by its chemical identifier 19574-85-7, is a compound that has garnered attention for its potential biological activity. This epoxide compound features a highly reactive oxirane ring, which is significant in various chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C₁₈H₁₈O₂. Its structure includes two 2,6-dimethylphenyl groups attached to a methoxy group and an oxirane ring. The chemical reactivity of the oxirane ring allows it to participate in various reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This reactivity allows the compound to form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. Such interactions can lead to modifications in enzyme activity and cellular signaling pathways.

Key Reactions

- Oxidation : The oxirane ring can be oxidized to form diols.

- Reduction : Reduction reactions can yield alcohol derivatives.

- Nucleophilic Substitution : The oxirane can undergo substitution reactions with various nucleophiles, resulting in diverse substituted products.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological implications of compounds related to this compound:

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, related compounds have shown varying degrees of toxicity and environmental impact. It is crucial to conduct thorough toxicological assessments before any therapeutic application.

Q & A

Basic Research Question

- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture-induced hydrolysis or polymerization.

- Stability : Monitor via TGA/DSC; decomposition onset occurs at ~150°C .

What spectroscopic techniques are most effective for characterizing the structure and purity of this epoxide?

Basic Research Question

- ¹H/¹³C NMR : Identify epoxide protons (δ 3.1–3.5 ppm) and aromatic methyl groups (δ 2.3–2.5 ppm).

- FT-IR : Epoxide C-O-C stretching at ~1250 cm⁻¹ .

- MS (ESI) : Molecular ion peak at m/z 340.2 ([M+H]⁺) confirms molecular weight.

- XRD : Resolve steric hindrance effects from bis(2,6-dimethylphenyl) groups; SHELX software aids in crystallographic refinement .

What are the known solubility properties and solvent compatibility of this compound?

Basic Research Question

| Solvent | Solubility (mg/mL) | Compatibility Notes |

|---|---|---|

| THF | >50 | Ideal for reactions |

| DCM | 30–40 | Moderate, avoid prolonged storage |

| Water | <1 | Hydrolysis risk |

| Ethanol | 10–15 | Limited at low temps |

Polar aprotic solvents are preferred due to the hydrophobic aromatic substituents .

How do steric effects from the bis(2,6-dimethylphenyl) groups influence the compound's reactivity in ring-opening reactions?

Advanced Research Question

The bulky 2,6-dimethylphenyl groups create steric hindrance, reducing nucleophilic attack rates. For example:

- Acid-Catalyzed Ring-Opening : Requires elevated temps (>80°C) and strong acids (H₂SO₄) to overcome steric barriers.

- Nucleophilic Selectivity : Attack occurs preferentially at the less hindered epoxide carbon (C1 vs. C2). DFT calculations (B3LYP/6-31G*) predict a ΔΔG‡ of ~8 kJ/mol favoring C1 .

What strategies can be employed to resolve contradictions in reported reaction yields or by-product profiles during synthesis?

Advanced Research Question

- By-Product Analysis : Use GC-MS/HPLC to identify chlorinated intermediates (e.g., from incomplete epoxidation).

- Kinetic Studies : Vary reaction time/temperature to optimize yield. For example, extending reaction time to 24 hrs increases yield from 65% to 78% but risks diol dimerization .

- DoE (Design of Experiments) : Apply factorial design to isolate critical factors (e.g., solvent polarity vs. base concentration) .

What computational methods are suitable for predicting the regioselectivity of nucleophilic attacks on this epoxide?

Advanced Research Question

- DFT Calculations : Use Gaussian or ORCA to model transition states. The Fukui function (electrophilicity) at C1 is higher (0.12 vs. 0.08 at C2).

- MD Simulations : Assess solvent effects on reactivity; THF stabilizes the transition state better than DMF .

How can researchers design experiments to evaluate the compound's potential as a cross-linking agent in polymer chemistry?

Advanced Research Question

- Cross-Linking Efficiency : Mix with polyamines (e.g., ethylenediamine) and measure gelation time. For example, 10% w/w of the epoxide reduces gelation from 120 to 60 mins .

- Thermal Stability : TGA shows increased decomposition temp (250°C vs. 200°C for unmodified epoxy) due to aromatic rigidity.

- Mechanical Testing : DMA reveals a 30% increase in storage modulus (G’) compared to PEG-based epoxides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.